molecular formula C11H10ClNO B11895146 8-Chloro-5-methoxy-2-methylquinoline CAS No. 420786-79-4

8-Chloro-5-methoxy-2-methylquinoline

Cat. No.: B11895146
CAS No.: 420786-79-4
M. Wt: 207.65 g/mol
InChI Key: OYKLZGWQSGPMIW-UHFFFAOYSA-N
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Description

8-Chloro-5-methoxy-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClNO. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. This compound is characterized by the presence of a chlorine atom at the 8th position, a methoxy group at the 5th position, and a methyl group at the 2nd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5-methoxy-2-methylquinoline can be achieved through various classical and modern synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde under acidic conditions. Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent like nitrobenzene.

Industrial Production Methods

In industrial settings, the production of this compound often employs large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperature and pressure conditions. The use of catalysts and solvents is also carefully managed to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-methoxy-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-5-methoxy-2-methylquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and as a fluorescent probe in biological assays.

    Medicine: This compound is investigated for its potential as an antimalarial and anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-5-methoxy-2-methylquinoline involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and chlorine substituents play a crucial role in enhancing its binding affinity and specificity. The compound can also interfere with DNA replication and repair processes, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-2-methylquinoline: Lacks the methoxy group, which may affect its reactivity and biological activity.

    5,7-Dichloro-8-hydroxy-2-methylquinoline: Contains additional chlorine and hydroxyl groups, which can significantly alter its chemical properties and applications.

    8-Methoxyquinoline: Lacks the chlorine and methyl groups, resulting in different chemical behavior and applications.

Uniqueness

8-Chloro-5-methoxy-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

420786-79-4

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

8-chloro-5-methoxy-2-methylquinoline

InChI

InChI=1S/C11H10ClNO/c1-7-3-4-8-10(14-2)6-5-9(12)11(8)13-7/h3-6H,1-2H3

InChI Key

OYKLZGWQSGPMIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)OC)Cl

Origin of Product

United States

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